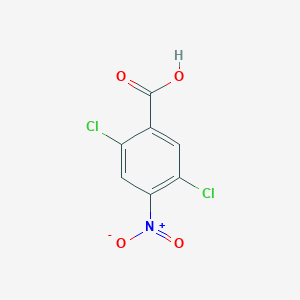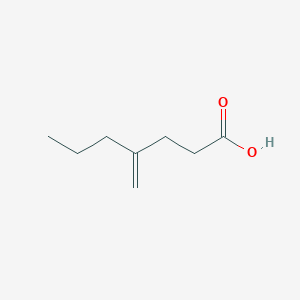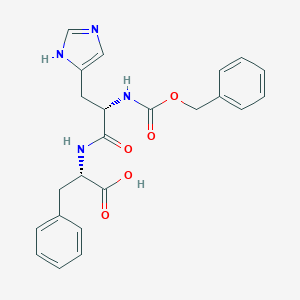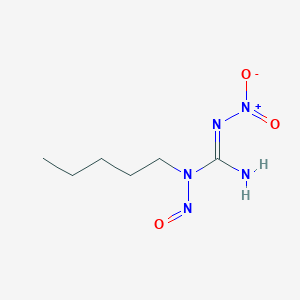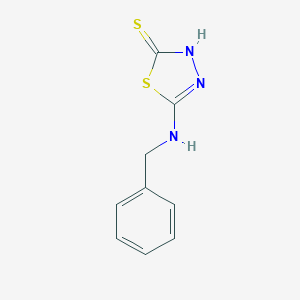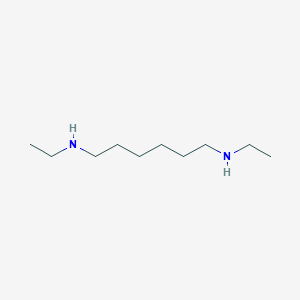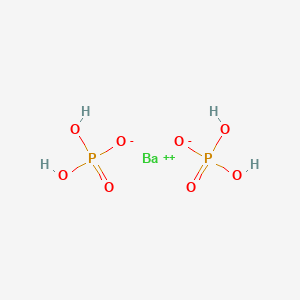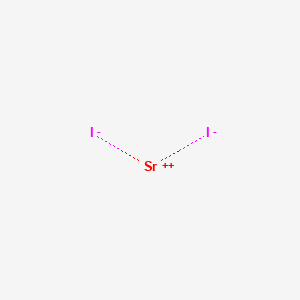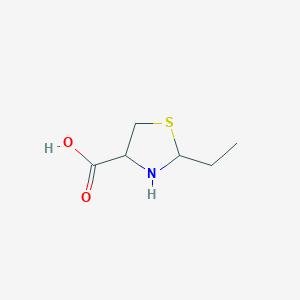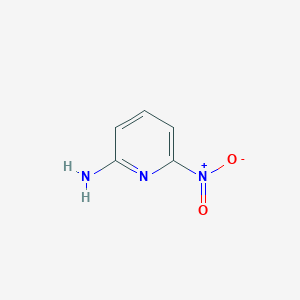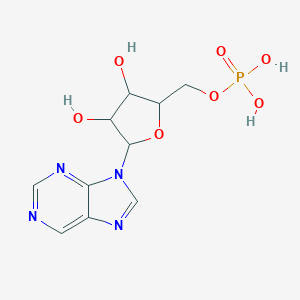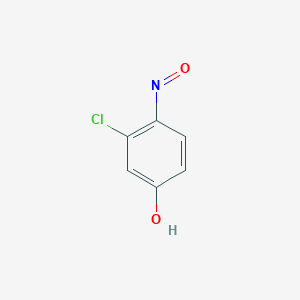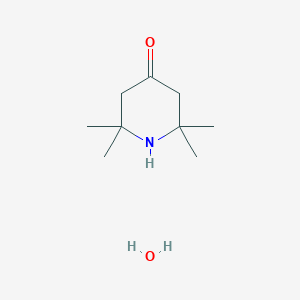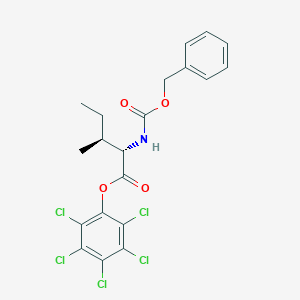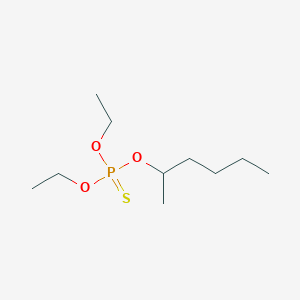
O,O-Diethyl S-hexyl phosphorothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O,O-Diethyl S-hexyl phosphorothioate, commonly known as DTP, is a synthetic organophosphate compound that belongs to the class of pesticides. It is used as an insecticide and acaricide in agriculture and public health. DTP is a potent cholinesterase inhibitor and acts by disrupting the nervous system of pests.
Wirkmechanismus
DTP acts by inhibiting the activity of the enzyme cholinesterase, which is responsible for the breakdown of acetylcholine, a neurotransmitter in the nervous system. By inhibiting cholinesterase, DTP causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and ultimately paralysis and death of the pest.
Biochemische Und Physiologische Effekte
DTP has been shown to have toxic effects on non-target organisms such as birds, fish, and mammals. It can cause cholinesterase inhibition, oxidative stress, and disruption of the endocrine system. DTP has also been linked to developmental and reproductive toxicity in some species.
Vorteile Und Einschränkungen Für Laborexperimente
DTP is a widely used insecticide and acaricide in laboratory experiments due to its potency and effectiveness. However, its toxic effects on non-target organisms and potential for environmental contamination must be carefully considered. Alternative methods such as biological control and integrated pest management should also be explored.
Zukünftige Richtungen
Future research should focus on developing safer and more environmentally friendly alternatives to DTP. The use of biological control agents such as predators and parasites should be further explored. The development of new pesticides with different modes of action and lower toxicity to non-target organisms should also be a priority. Additionally, the impact of DTP on ecosystems and human health should be further studied to better understand its potential risks and benefits.
Synthesemethoden
DTP can be synthesized by the reaction of diethyl phosphorochloridothioate with hexanol in the presence of a base such as sodium hydroxide. The reaction yields DTP and sodium chloride as a byproduct. The purity of DTP can be increased by distillation and recrystallization.
Wissenschaftliche Forschungsanwendungen
DTP has been extensively studied for its insecticidal and acaricidal properties. It is used in agriculture to control pests such as mites, aphids, and whiteflies. DTP is also used in public health to control vectors of diseases such as mosquitoes and ticks. It has been shown to be effective against a wide range of pests and has a long residual effect.
Eigenschaften
CAS-Nummer |
14683-75-1 |
|---|---|
Produktname |
O,O-Diethyl S-hexyl phosphorothioate |
Molekularformel |
C10H23O3PS |
Molekulargewicht |
254.33 g/mol |
IUPAC-Name |
diethoxy-hexan-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H23O3PS/c1-5-8-9-10(4)13-14(15,11-6-2)12-7-3/h10H,5-9H2,1-4H3 |
InChI-Schlüssel |
FUHNJWGKVQRFEE-UHFFFAOYSA-N |
SMILES |
CCCCC(C)OP(=S)(OCC)OCC |
Kanonische SMILES |
CCCCC(C)OP(=S)(OCC)OCC |
Synonyme |
diethoxy-hexan-2-yloxy-sulfanylidene-phosphorane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



